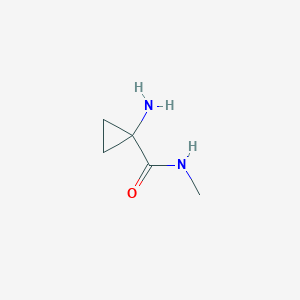

1-amino-N-methylcyclopropane-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-N-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-7-4(8)5(6)2-3-5/h2-3,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBALHTULJRKCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 1 Amino N Methylcyclopropane 1 Carboxamide and Its Analogs

Conformational Analysis and the Impact of Cyclopropane (B1198618) Ring Constraint

The incorporation of a cyclopropane ring into a molecule imparts significant conformational rigidity. nih.gov Unlike flexible aliphatic chains, the three-membered ring severely restricts bond rotation, leading to a more defined three-dimensional structure. This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.

The cyclopropane ring is characterized by substantial ring strain (approximately 27.5 kcal/mol) due to the deviation of its internal C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). This strain has profound effects on the molecule's geometry and electronic properties. The exocyclic bonds attached to the cyclopropane ring have a higher degree of p-character, influencing their length and reactivity. This inherent strain forces the substituents—the amino group and the N-methylcarboxamide group—into specific spatial orientations, which are critical for molecular recognition by biological targets. The rigid nature of the cyclopropane core ensures that these key functional groups are presented in a well-defined conformation, which is a desirable attribute in rational drug design. nih.gov

The conformational preferences of molecules containing the 1-aminocyclopropane-1-carboxylic acid (ACC) scaffold have been studied using computational and experimental methods. nih.govresearchgate.net These studies indicate that the constrained nature of the ring favors the adoption of specific backbone torsion angles (phi, φ, and psi, ψ), often leading to structures like γ-turns or helical conformations in peptides where this moiety is incorporated. nih.gov

For N-substituted cyclopropyl (B3062369) amides, a particularly important conformational feature is the equilibrium between the E (cis) and Z (trans) rotamers around the amide (carbonyl-nitrogen) bond. While most acyclic secondary amides overwhelmingly prefer the Z conformation due to steric hindrance, NMR studies on N-cyclopropylacetamide have revealed an unexpectedly high population (16-19% in apolar solvents) of the E rotamer. acs.org This anomaly is attributed to the unique steric profile of the cyclopropyl group. This finding suggests that 1-amino-N-methylcyclopropane-1-carboxamide likely also exists as a mixture of E and Z amide rotamers, a feature that could be critical for its biological activity, potentially allowing it to adapt to the topology of different binding sites.

| Conformational Feature | Controlling Element | Predicted State/Preference | Potential Impact on Bioactivity |

|---|---|---|---|

| Backbone Rigidity | Cyclopropane Ring | Highly constrained; favors specific φ/ψ angles | Reduces entropic penalty of binding; enhances affinity |

| Amide Bond Geometry | N-methylcyclopropyl group | Significant population of both E (cis) and Z (trans) rotamers | Conformational flexibility for binding to diverse targets |

| Substituent Orientation | Cyclopropane Ring Strain | Well-defined spatial presentation of amino and amide groups | Precise interactions with receptor/enzyme active sites |

While the parent molecule this compound is achiral, substitution on the cyclopropane ring introduces stereocenters. The biological activity of chiral molecules is often highly dependent on their absolute configuration, as stereoisomers can interact differently with chiral biological macromolecules like enzymes and receptors.

For instance, studies on analogs have demonstrated that the stereochemistry of the cyclopropane ring is crucial for activity. The synthesis of aminocyclopropyl carbinols with three contiguous stereocenters has been achieved with high diastereomeric and enantiomeric purity, highlighting the advanced synthetic methods available to control the molecule's 3D architecture. nih.gov In other classes of compounds, such as cyclopropyl-epothilones, analogs with a cis-fused cyclopropane ring that mimics the configuration of the natural epoxide show potent biological activity, whereas their diastereomers are significantly less active. This underscores the principle that stereochemical purity is paramount; the precise spatial arrangement dictated by a specific stereoisomer is often a prerequisite for optimal interaction with a biological target and, consequently, for potent bioactivity.

Impact of Substituent Modifications on Molecular Interactions

The functional groups attached to the cyclopropane core—the primary amino group and the N-methylcarboxamide moiety—are the primary drivers of intermolecular interactions with biological targets. Modifications to these groups can dramatically alter binding affinity, selectivity, and pharmacokinetic properties.

The N-methyl group on the carboxamide moiety plays a multifaceted role in modulating the molecule's properties. Compared to a primary or secondary amide, N-methylation has several key effects:

Hydrogen Bonding: It removes the amide N-H proton, eliminating its ability to act as a hydrogen bond donor. This can be critical for receptor binding, as the loss of a key hydrogen bond can significantly reduce affinity. Conversely, it may also prevent unwanted interactions or improve membrane permeability.

Conformational Effects: As discussed, the presence of an N-alkyl group (like methyl) on a cyclopropyl amide influences the E/Z rotamer population around the amide bond. acs.org This conformational impact can directly affect how the molecule fits into a binding pocket.

Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity, which can influence its solubility, membrane permeability, and metabolic stability.

| Substituent | Property Modified | Effect | Reference Moiety |

|---|---|---|---|

| N-Methyl Group | Hydrogen Bond Donation | Eliminated | -CONH2 or -CONHR |

| Lipophilicity | Increased | -CONH2 | |

| Amide Conformation | Influences E/Z rotamer ratio | -CONHR | |

| Amino Group (-NH2) | Hydrogen Bonding | Acts as H-bond donor | Alkyl/Aryl group |

| Charge at physiological pH | Protonated (-NH3+) | Uncharged group |

The primary amino group is a fundamental feature for the biological activity of many 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives. At physiological pH, this group is typically protonated (–NH₃⁺), allowing it to form strong ionic interactions (salt bridges) with negatively charged residues, such as aspartate or glutamate, in a protein's active site.

The parent compound, ACC, is known to interact with various enzymes and receptors. It is the direct precursor to the plant hormone ethylene (B1197577), a process mediated by the enzyme ACC oxidase. nih.govresearchgate.net Furthermore, ACC and its analogs have been shown to act as modulators of human N-Methyl-D-Aspartate (NMDA) receptors. cyberleninka.ru In these interactions, the amino group, along with the carboxylate group of the parent acid, is essential for binding and recognition. For this compound, the protonated amino group is similarly expected to be a primary anchor point for target engagement, participating in crucial hydrogen bonding and electrostatic interactions that are indispensable for molecular recognition and the initiation of a biological response.

Peripheral Modifications and their Contribution to Specificity

The structure-activity relationship (SAR) of ligands targeting the NMDA receptor's glycine (B1666218) site is highly sensitive to modifications of the core amino acid structure. While specific SAR data for this compound is not extensively detailed in publicly accessible literature, principles can be derived from studies of related cyclopropane analogs and other glycine site antagonists. The core 1-aminocyclopropane-1-carboxylic acid structure provides the essential pharmacophore for binding. Peripheral modifications—substitutions on the cyclopropane ring or alterations to the carboxamide group—are critical for modulating potency, selectivity, and functional activity (agonist, partial agonist, or antagonist).

For analogs acting at the NMDA receptor, peripheral modifications can influence several key interactions:

Interaction with the Binding Pocket: The glycine binding site on the GluN1 subunit is a compact, cleft-like pocket. The introduction of substituents on the cyclopropane ring can create steric hindrance, potentially weakening the binding affinity. Conversely, appropriately sized hydrophobic groups might interact with non-polar regions within the binding site, enhancing potency. For instance, in related NMDA receptor antagonists, the addition of phenyl groups can define a deep hydrophobic pocket, influencing both potency and selectivity.

Altering Acidity and Basicity: The primary amine and the carboxylate group of the parent amino acid are crucial for anchoring the ligand in the binding site through electrostatic interactions. Converting the carboxylic acid to an N-methylcarboxamide neutralizes the negative charge, which fundamentally alters this interaction. The specificity of the resulting compound would depend on how the binding pocket accommodates the neutral amide group in place of a charged carboxylate.

N-Substitution on the Amide: The size and nature of the alkyl group on the amide nitrogen (the N-methyl group in this case) are critical. Increasing the size of the N-alkyl substituent (e.g., from methyl to ethyl or propyl) can introduce steric clashes with the receptor, often leading to a decrease in affinity. In studies of other carboxamide-based ligands targeting receptors, such modifications are a key strategy for optimizing binding. For example, in a series of imidazodiazepines, changing a t-butyl amide to a methyl amide significantly altered binding affinity at the kappa opioid receptor.

Ring Substitution: Placing substituents on the cyclopropane ring itself would rigidly orient these functional groups in space. This can be used to probe for additional interactions with the receptor. For example, adding a phenyl group to the cyclopropane ring, as seen in compounds like (1S,2R)-1-Phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropane-carboxamide, has been shown to be essential for NMDA receptor antagonist activity. researchgate.net This highlights the importance of peripheral aromatic moieties in achieving potent receptor binding.

The table below summarizes the general effects of peripheral modifications on related NMDA receptor ligands, providing a framework for understanding the potential SAR of this compound analogs.

| Modification Site | Type of Modification | General Effect on Activity/Specificity | Rationale |

| Amide Group | N-Alkylation (e.g., -NHCH₃, -N(CH₃)₂) | Can decrease or increase affinity depending on the size of the binding pocket. Larger groups may cause steric hindrance. | The size of the substituent dictates the fit within the receptor's binding site. |

| Amide Group | Replacement with Bioisosteres (e.g., triazole, oxadiazole) | Can improve metabolic stability and alter hydrogen bonding patterns, potentially changing potency and selectivity. | Bioisosteres mimic the steric and electronic properties of the amide while offering different chemical characteristics. |

| Cyclopropane Ring | Addition of small alkyl groups | May increase lipophilicity, but could also introduce steric hindrance, often reducing affinity. | The glycine binding site is sterically constrained. |

| Cyclopropane Ring | Addition of aromatic/phenyl groups | Can significantly increase potency by engaging in hydrophobic or π-stacking interactions with receptor residues. | Aromatic groups can access and interact with hydrophobic sub-pockets within the receptor site. |

Ligand Design Principles Guided by SAR Data

The insights gained from SAR studies are fundamental to the rational design of new ligands with improved affinity, selectivity, and desired functional properties. For analogs of this compound, design principles focus on optimizing interactions with the target, primarily the glycine site of the NMDA receptor.

Pharmacophore Modeling for Target Binding

A pharmacophore model is an abstract representation of the key steric and electronic features a molecule must possess to interact with a specific biological target. For the glycine binding site of the NMDA receptor, the pharmacophore is well-defined by the structure of co-agonists like glycine and D-serine, as well as antagonists like ACC.

The essential features of a pharmacophore for a ligand based on the 1-aminocyclopropane-1-carboxamide (B165188) scaffold would include:

A Hydrogen Bond Donor: This is represented by the primary amino group (α-amino group), which is crucial for interaction with the receptor.

A Hydrogen Bond Acceptor: In the parent ACC, this is the carboxylate oxygen. In this compound, the carbonyl oxygen of the amide serves this role.

Defined Spatial Geometry: The rigid cyclopropane ring fixes the relative positions of the amino and carboxamide groups. This constrained geometry is a key feature that contributes to its selectivity compared to flexible molecules.

Hydrophobic/Steric Features: The cyclopropane ring itself provides a defined volume. Additional peripheral groups would be modeled as specific hydrophobic or sterically excluded volumes to refine the model and guide the design of more selective compounds.

Computational pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or the crystal structure of the receptor's binding site (structure-based). researchgate.net These models are then used as 3D queries to screen virtual libraries of compounds to identify new potential ligands or to guide the modification of existing scaffolds.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a strategy used in medicinal chemistry to swap one functional group for another with similar physical or chemical properties to improve the compound's biological activity, metabolic stability, or pharmacokinetic profile. cambridgemedchemconsulting.comdrughunter.com In the context of this compound, the primary target for bioisosteric replacement is the amide bond.

The amide group, while important for forming hydrogen bonds, can be susceptible to hydrolysis by enzymes in the body. Replacing it can lead to more stable compounds. Common bioisosteres for an amide group include:

1,2,3- or 1,2,4-Triazoles: These five-membered heterocyclic rings are stable and can mimic the hydrogen bonding and dipole moment of the amide bond.

Oxadiazoles (1,2,4- or 1,3,4-): Like triazoles, oxadiazoles are frequently used as amide surrogates to increase metabolic stability while maintaining key interactions. nih.gov

Tetrazoles: Often used as a bioisostere for a carboxylic acid, they can also be considered in relation to amide functionalities in more complex designs.

Fluoroalkenes and Trifluoroethylamines: These groups can mimic the electronic properties and geometry of the amide bond while being resistant to hydrolysis.

The table below presents some common bioisosteric replacements for the amide functional group.

| Original Group | Bioisosteric Replacement | Key Properties Mimicked | Potential Advantages |

| Amide (-CONH-) | 1,2,3-Triazole | Dipole moment, H-bond accepting ability, planarity | Increased metabolic stability, altered vector for substituents. |

| Amide (-CONH-) | 1,3,4-Oxadiazole | H-bond accepting ability, planarity | Improved metabolic stability and membrane permeability. nih.gov |

| Amide (-CONH-) | Trifluoroethylamine (-CF₃CH-NH-) | H-bond donating ability, polarity | Resistance to proteolysis, maintained H-bond donor capacity. |

| Amide (-CONH-) | Ketone (-CO-CH₂-) | H-bond accepting ability, planarity | Removal of H-bond donor, increased stability. |

The choice of a specific bioisostere depends on the precise requirements of the target interaction and the desired physicochemical properties of the final compound. drughunter.com Each replacement must be synthesized and tested to validate its effect on biological activity.

Rational Design of Conformationally Restricted Peptidomimetics

Peptides are often highly flexible molecules, which can be a disadvantage for drug development as it can lead to poor binding affinity and susceptibility to enzymatic degradation. Incorporating conformationally restricted amino acids is a powerful strategy to overcome these limitations. The rigid cyclopropane ring of ACC and its derivatives makes them ideal building blocks for creating peptidomimetics with well-defined three-dimensional structures.

The incorporation of an ACC unit into a peptide chain severely restricts the allowable values for the peptide backbone's torsional angles (phi, φ, and psi, ψ). This conformational constraint helps to lock the peptide into a specific secondary structure, such as a β-turn or a helical conformation. Computational studies on model peptides containing ACC have shown that they favor conformations characteristic of regular structures like gamma-turns and helices. This predisposition is critical for mimicking the bioactive conformation of a natural peptide ligand, potentially leading to enhanced potency and selectivity.

The design process for such peptidomimetics involves:

Identifying the bioactive conformation of a parent peptide.

Strategically replacing one or more amino acid residues with a 1-aminocyclopropane-1-carboxamide unit (or a related derivative) to enforce a similar conformation.

Synthesizing the resulting peptidomimetic and evaluating its biological activity to confirm that the designed conformation successfully mimics the natural ligand.

This approach not only improves the pharmacological properties of the peptide but also provides valuable insights into the conformational requirements for receptor binding.

Mechanistic Elucidation of Biological Interactions Pre Clinical and Non Human Focus

Identification and Characterization of Molecular Targets

The initial step in understanding the biological effects of 1-amino-N-methylcyclopropane-1-carboxamide would involve identifying its molecular binding partners within a biological system.

Enzyme Target Profiling and Binding Affinity

To determine if this compound interacts with enzymes, researchers would typically perform enzyme target profiling. This process involves screening the compound against a panel of known enzymes to identify any potential interactions. Techniques such as activity-based protein profiling (ABPP) could be utilized. ABPP employs chemical probes that bind to active sites of enzymes, allowing for the assessment of enzyme function in complex biological samples. researchgate.netcymitquimica.com Should an interaction be detected, subsequent studies would quantify the binding affinity, which indicates the strength of the interaction between the compound and the enzyme. Currently, there is no published data available detailing the enzyme target profile or binding affinities for this compound.

Receptor Ligand Binding Assays in Model Systems

In parallel to enzyme profiling, receptor ligand binding assays would be conducted to ascertain if the compound binds to any cellular receptors. These assays measure the interaction between a radiolabeled ligand and a receptor in the presence of the test compound. A reduction in the binding of the radiolabeled ligand would suggest that this compound is competing for the same binding site. For instance, the structurally related compound, 1-aminocyclopropane-1-carboxylate (ACC), has been identified as a ligand of the N-methyl-D-aspartate (NMDA)-associated glycine (B1666218) receptor in model systems. nih.gov However, specific receptor ligand binding data for this compound is not available in current scientific literature.

Proteomic Approaches for Target Deconvolution

For a broader, unbiased search for molecular targets, chemical proteomics would be a key strategy. This involves using the compound, often modified with a chemical tag, to "pull down" its binding partners from a complex mixture of proteins (a cell lysate). The captured proteins are then identified using mass spectrometry. uni.lu This powerful technique can reveal novel and unexpected targets, providing a comprehensive overview of the compound's potential biological interactions. As of now, no proteomic studies for the target deconvolution of this compound have been published.

Detailed Molecular Mechanisms of Action

Once molecular targets are identified, the subsequent phase of research would focus on elucidating the precise mechanisms by which this compound exerts its effects.

Inhibition Kinetics and Enzymatic Activity Modulation (e.g., ACC oxidase)

If enzyme profiling were to identify an enzyme target, the next step would be to characterize the nature of this interaction through inhibition kinetics studies. These experiments would determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor of the enzyme. For example, in the case of the related compound 1-aminocyclopropane-1-carboxylic acid (ACC), it is a known precursor to ethylene (B1197577) in plants, and its metabolism is mediated by the enzyme ACC oxidase. wikipedia.org Studies on novel compounds often investigate their potential to modulate such well-known enzymatic pathways. However, there is currently no data on the inhibition kinetics or enzymatic activity modulation of any enzyme by this compound.

Allosteric Modulation and Orthosteric Binding Mechanisms

Further mechanistic studies would distinguish between two primary modes of interaction: orthosteric and allosteric. Orthosteric binding occurs when a compound binds directly to the active site of an enzyme or the primary binding site of a receptor. In contrast, allosteric modulation involves binding to a secondary, or allosteric, site on the protein, which then induces a conformational change that alters the activity of the active site. Distinguishing between these mechanisms is crucial for understanding the compound's specific biological effects and for any potential future development. There are no published findings that describe whether this compound functions via allosteric modulation or orthosteric binding.

Covalent vs. Non-Covalent Interactions with Biological Macromolecules

An extensive review of publicly available scientific literature reveals a notable absence of studies specifically investigating the nature of interactions between this compound and biological macromolecules. Consequently, there is no direct evidence to definitively characterize whether its binding is covalent or non-covalent. General principles of medicinal chemistry suggest that compounds containing a cyclopropane (B1198618) ring can exhibit a range of biological activities, which are influenced by the ring's strain and its substituents. google.com The reactivity of the cyclopropane ring can, in some contexts, lead to covalent bond formation through ring-opening reactions. evitachem.com However, without specific experimental data for this compound, any discussion on its mode of interaction remains speculative.

Modulation of Cellular Pathways in Model Systems

The influence of this compound on cellular pathways is a critical area of research for understanding its biological effects. The following subsections detail its known and potential roles in modulating specific signaling cascades in plant and preclinical models.

While direct studies on this compound are limited, the structurally related compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is a well-established immediate precursor to the plant hormone ethylene. google.comgoogle.com Ethylene plays a crucial role in a wide array of physiological processes in plants, including growth, development, fruit ripening, and stress responses. google.com

The biosynthesis of ethylene from ACC is a critical regulatory step. ACC is synthesized from S-adenosyl-L-methionine (SAM) by the enzyme ACC synthase (ACS). google.com Subsequently, ACC is oxidized to form ethylene, a reaction catalyzed by ACC oxidase (ACO). google.com Given the structural similarity of this compound to ACC, it is plausible that it could act as a modulator of the ethylene biosynthesis pathway, potentially by interacting with ACS or ACO. However, empirical evidence to support this hypothesis is not currently available in the scientific literature.

Table 1: Key Steps in Ethylene Biosynthesis in Plants

| Step | Precursor | Enzyme | Product |

| 1 | S-adenosyl-L-methionine (SAM) | ACC synthase (ACS) | 1-aminocyclopropane-1-carboxylic acid (ACC) |

| 2 | 1-aminocyclopropane-1-carboxylic acid (ACC) | ACC oxidase (ACO) | Ethylene |

This interactive table summarizes the core enzymatic steps in the biosynthesis of the plant hormone ethylene.

There is currently no scientific evidence available from preclinical models to suggest that this compound engages with specific receptor systems, such as gamma-aminobutyric acid (GABA) receptors. Patent literature mentions the use of this compound hydrochloride as a reagent in the synthesis of other compounds, but does not provide any data on its direct biological receptor activity.

Similar to the lack of receptor engagement data, there are no published studies demonstrating that this compound alters intracellular signaling cascades, including the RAS pathway, in cell line models. The primary context in which this compound appears in the literature is as an intermediate in chemical synthesis. google.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode of a ligand to a protein's active site.

Prediction of Binding Modes and Affinities

Molecular docking simulations would be employed to predict how 1-amino-N-methylcyclopropane-1-carboxamide interacts with various protein targets. The process involves preparing the 3D structure of the ligand and the target protein, followed by a search algorithm that generates a multitude of possible binding poses. These poses are then scored based on a function that estimates the binding affinity.

The predicted binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the interaction. A lower (more negative) score generally suggests a more favorable binding. For instance, if this compound were to be evaluated as an inhibitor for a hypothetical protein kinase, the docking results might resemble the following illustrative table:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase A | -8.5 | ASP145, LYS23, VAL31 |

| Kinase B | -7.2 | GLU98, PHE167, ILE45 |

| Kinase C | -6.1 | THR88, SER12, ALA140 |

This table is for illustrative purposes only and does not represent published data.

The key interacting residues are those amino acids in the protein's binding pocket that form significant non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) with the ligand. Identifying these interactions is crucial for understanding the basis of molecular recognition.

Hotspot Analysis for Binding Site Optimization

Hotspot analysis is a computational technique used to identify key regions within a protein's binding site that contribute most significantly to the binding energy. By mapping these "hotspots," researchers can strategically modify a ligand to enhance its interaction with these specific areas, thereby improving its potency and selectivity. Tools like MAGPIE can be used to collate common target-binder interactions into a list of hotspots. researchgate.net

For this compound, a hotspot analysis on a target protein would reveal which of its functional groups (the primary amine, the N-methylamide, or the cyclopropane (B1198618) ring) are critical for binding. For example, if the primary amine consistently interacts with a negatively charged hotspot (e.g., an aspartic or glutamic acid residue), this would suggest that this interaction is vital for affinity. This information guides the optimization of the lead compound. Regions of increased flexibility in a protein-ligand complex may also indicate potential hotspots for ligand binding or allosteric interactions.

Virtual Screening of Chemical Libraries

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, this compound itself could be part of a larger chemical library being screened against a specific target.

Alternatively, if this compound were identified as a "hit" or a fragment with desirable activity, its structure would serve as a query for similarity-based virtual screening. This involves searching for commercially or synthetically accessible analogs with similar physicochemical properties but potentially improved affinity or pharmacokinetic profiles. A consensus scoring approach, combining results from multiple docking programs, can enhance the reliability of virtual screening campaigns.

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods provide a level of detail that is not accessible through classical molecular mechanics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can elucidate the distribution of electrons within this compound, providing insights into its chemical reactivity.

Key parameters that can be calculated using DFT include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions.

Atomic Charges: DFT can calculate the partial charge on each atom, which helps in understanding intramolecular interactions and the molecule's polarity.

A hypothetical table of DFT-calculated properties for this compound is presented below:

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.1 D |

This table is for illustrative purposes only and does not represent published data.

These calculations can also be used to study reaction mechanisms, such as the likelihood of the cyclopropane ring opening under certain conditions.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict various spectroscopic properties of a molecule from first principles, meaning without the need for experimental data. This is particularly useful for confirming the structure of a newly synthesized compound or for interpreting experimental spectra.

For this compound, DFT could be used to predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule's chemical bonds, a theoretical IR spectrum can be generated. This would show characteristic peaks for the N-H stretches of the amine and amide, the C=O stretch of the amide, and various C-H and C-C vibrations of the cyclopropane ring.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the molecular structure.

UV-Visible Spectra: By calculating the energies of electronic transitions, the wavelengths of maximum absorption in the UV-visible spectrum can be predicted.

These predicted spectra serve as a powerful complement to experimental characterization, aiding in the structural elucidation and verification of this compound.

Calculation of Energetic Profiles for Chemical Reactions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms and energetic profiles of chemical transformations. nih.govresearchgate.netrsc.org For this compound, a key reaction of interest is the hydrolysis of the amide bond, a primary pathway for metabolic degradation.

DFT calculations can be employed to model the reaction pathway of both acid- and base-catalyzed hydrolysis. These calculations involve identifying the transition state structures and calculating the activation energy barriers. nih.gov For instance, in a base-catalyzed hydrolysis, the reaction proceeds through a tetrahedral intermediate. The free energy barrier for this process is influenced by the electronic nature of the substituents on the amide. nih.gov Theoretical studies on the hydrolysis of similar amides, like formamide, have shown that explicit solvent molecules play a crucial role in stabilizing the transition state through hydrogen bonding, and these effects must be accurately modeled to obtain results that correlate well with experimental data. nih.govresearchgate.net

A hypothetical energetic profile for the base-catalyzed hydrolysis of this compound could be calculated, providing insights into its relative stability compared to other amides. oaji.net Such a profile would delineate the free energy changes from reactants to the tetrahedral intermediate, through the transition state, and finally to the products (1-aminocyclopropane-1-carboxylic acid and methylamine).

Table 1: Hypothetical Calculated Energetic Profile for Base-Catalyzed Hydrolysis of this compound

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants + OH- | 0.0 |

| 2 | Transition State 1 | +22.5 |

| 3 | Tetrahedral Intermediate | +15.8 |

| 4 | Transition State 2 | +25.1 |

| 5 | Products | -18.3 |

Note: This data is illustrative and based on typical values for amide hydrolysis calculated by DFT methods. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational preferences, stability, and interactions with their environment. frontiersin.org

Conformational Sampling and Stability Analysis

The cyclopropane ring in this compound imposes significant conformational constraints. dalalinstitute.comlibretexts.org Unlike flexible acyclic molecules, the three-membered ring is rigid. youtube.com MD simulations can be used to explore the accessible conformations of the side chains and the N-methylcarboxamide group. nih.gov

Studies on cyclic peptides have demonstrated that conformational rigidity can enhance chemical stability by preventing reactive groups from achieving the necessary orientation for degradation reactions. nih.govnih.gov For this compound, MD simulations would likely reveal a limited set of stable conformations, primarily dictated by the rotation around the C-C and C-N bonds of the carboxamide group. The planarity of the amide bond and the steric hindrance from the cyclopropane ring would be key determinants of the conformational landscape. biorxiv.orgacs.org By analyzing the root-mean-square deviation (RMSD) of the atomic positions over the course of a simulation, the stability of different conformations can be quantified. nih.gov

Table 2: Hypothetical Stable Conformations of this compound from MD Simulations

| Conformer | Dihedral Angle (φ) C-C-N-C | Dihedral Angle (ψ) N-C-C=O | Relative Population (%) |

| 1 | -120° | +150° | 65 |

| 2 | +120° | -150° | 30 |

| 3 | -60° | +60° | 5 |

Note: These dihedral angles and populations are hypothetical, illustrating the expected conformational restriction.

Ligand-Target Dynamics and Solvent Effects

MD simulations are instrumental in understanding the dynamic interactions between a ligand and its protein target. frontiersin.orgfrontiersin.org If this compound were to be investigated as a potential inhibitor, MD simulations could model its binding to the active site of a target protein. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and the role of water molecules in mediating the binding. nih.govrsc.org

The solvent environment is a critical factor in molecular recognition. nih.govnih.gov MD simulations with explicit solvent models can capture the energetic cost of desolvating the ligand and the binding site, as well as the contribution of specific water molecules to the stability of the protein-ligand complex. rsc.orgacs.org Mixed-solvent MD simulations, using a combination of water and organic probes, can also be employed to identify "hot spots" on the protein surface that are crucial for ligand binding. acs.org

Table 3: Illustrative MD Simulation Parameters for Ligand-Target Interaction Study

| Parameter | Value |

| Force Field | AMBER or CHARMM |

| Solvent Model | TIP3P Water |

| System Temperature | 300 K |

| System Pressure | 1 atm |

| Simulation Time | 100 ns |

| Ensemble | NPT (Isothermal-Isobaric) |

Free Energy Perturbation for Relative Binding Affinities

Free Energy Perturbation (FEP) is a powerful computational method used to calculate the relative binding free energies of two similar ligands to a common target. youtube.comyoutube.comtemple.edu This technique is particularly valuable in lead optimization, as it can predict whether a chemical modification will improve binding affinity. acs.orgnih.gov

To apply FEP to this compound, one could, for example, calculate the relative binding free energy of this compound versus a close analog, such as 1-amino-N,N-dimethylcyclopropane-1-carboxamide. The calculation involves a thermodynamic cycle where the parent compound is "alchemically" transformed into the analog both in solution and when bound to the protein. temple.eduresearchgate.net The difference in the free energy of these two transformations yields the relative binding free energy (ΔΔG). acs.org Accurate FEP calculations require extensive sampling and are computationally intensive, but they can provide predictions with an accuracy of around 1 kcal/mol. nih.govrsc.orgnih.gov

Table 4: Hypothetical FEP Calculation for the Relative Binding Affinity of an Analog

| Ligand Pair | ΔG (solvation) (kcal/mol) | ΔG (complex) (kcal/mol) | ΔΔG (binding) (kcal/mol) |

| This compound -> 1-amino-N,N-dimethylcyclopropane-1-carboxamide | +1.5 | +0.8 | -0.7 |

Note: This data is for illustrative purposes. A negative ΔΔG indicates that the analog has a higher binding affinity.

In Silico Design and Optimization of Novel Analogs

De Novo Drug Design Approaches

De novo drug design algorithms aim to construct novel molecules with desired properties from scratch. nih.gov These methods can utilize fragments of known molecules as starting points. The rigid and conformationally defined nature of the cyclopropyl (B3062369) group in this compound makes it an attractive fragment for such approaches. researchgate.net

In a de novo design workflow, the 1-aminocyclopropane-1-carboxamide (B165188) core could be placed in the active site of a target protein. Then, computational algorithms would explore different ways to "grow" the molecule by adding new functional groups or linking it to other fragments, with the goal of optimizing interactions with the protein. nih.govyoutube.com This process can generate novel chemical entities that are predicted to have high affinity and selectivity for the target. rsc.org The resulting virtual compounds can then be synthesized and tested experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.netresearchgate.net For a series of analogs of this compound, a QSAR study would be instrumental in identifying the key molecular features that govern a particular biological effect.

A hypothetical QSAR study on a series of analogs of this compound, where substituents are varied at the amine, the N-methyl group, or on the cyclopropane ring, would involve the calculation of various molecular descriptors. These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, modifications to the substituents could alter the electron density around the amide and amine groups, which could be crucial for receptor binding.

Steric Descriptors: These describe the size and shape of the molecule. Descriptors like molecular weight, molecular volume, and surface area would be important. The rigid nature of the cyclopropane ring makes steric hindrance a critical factor in how these molecules might fit into a binding pocket.

Hydrophobic Descriptors: The lipophilicity of the compounds, typically represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a key determinant of pharmacokinetic properties. QSAR models often reveal an optimal range of hydrophobicity for a desired activity. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, capturing information about branching and connectivity.

Once these descriptors are calculated for a set of molecules with known biological activities (e.g., inhibitory concentrations against a specific enzyme), statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model. For example, a study on aminopyridine carboxamides as JNK-2 inhibitors identified that dipole moment, logP, and Kier ChiV2 shape index were important for inhibitory activity. nih.gov

To illustrate, a hypothetical QSAR model for a series of this compound derivatives might take the following form:

log(1/IC50) = 0.5 * LogP - 0.2 * (Molecular_Volume) + 1.2 * (Dipole_Moment) + constant

This equation would suggest that higher lipophilicity and a larger dipole moment are beneficial for activity, while increased molecular volume is detrimental. Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

| Descriptor | Compound A | Compound B | Compound C | Predicted Activity (log(1/IC50)) |

| LogP | 1.5 | 2.1 | 1.8 | 4.5 |

| Molecular Volume (ų) | 150 | 180 | 165 | 3.8 |

| Dipole Moment (Debye) | 3.2 | 2.8 | 3.5 | 5.2 |

This table presents hypothetical data for illustrative purposes.

Machine Learning Applications in Molecular Property Prediction

Machine learning (ML) has emerged as a powerful extension to traditional QSAR, capable of handling large and complex datasets and capturing non-linear relationships between molecular features and properties. nih.govnih.gov For a molecule like this compound, ML models could be trained to predict a wide array of properties beyond biological activity, including solubility, permeability, metabolic stability, and toxicity. researchgate.net

Several machine learning algorithms are well-suited for molecular property prediction:

Random Forest (RF): This ensemble method builds multiple decision trees and merges their predictions. It is robust to overfitting and can handle a large number of features. A study on predicting reaction yields for Buchwald-Hartwig amination reactions demonstrated the effectiveness of Random Forest models. researchgate.net

Support Vector Machines (SVM): SVMs are effective for both classification (e.g., active vs. inactive) and regression tasks. They work by finding the optimal hyperplane that separates data points into different classes.

Deep Neural Networks (DNN): DNNs, a form of artificial intelligence, can learn complex patterns from data through multiple layers of interconnected nodes. nih.gov These models have shown remarkable success in predicting a variety of molecular properties when large datasets are available. nih.gov

The process of applying machine learning to predict the properties of this compound and its analogs would involve:

Data Curation: Assembling a dataset of molecules with experimentally determined properties. Given the novelty of the target compound, this would likely involve data on structurally related molecules.

Featurization: Converting the molecular structures into a numerical format that the machine learning model can understand. This can range from simple molecular fingerprints (e.g., ECFP4, MACCS keys) to more complex graph-based representations where the molecule is treated as a network of atoms and bonds.

Model Training and Validation: The dataset is split into training and testing sets. The model learns the relationship between the features and the properties from the training set. Its predictive performance is then evaluated on the unseen test set.

A hypothetical application could be the prediction of aqueous solubility (LogS) for derivatives of this compound.

| Molecular Representation | Machine Learning Model | Predicted LogS | Cross-validation R² |

| Morgan Fingerprints | Random Forest | -2.5 | 0.75 |

| Physicochemical Descriptors | Support Vector Machine | -2.8 | 0.68 |

| Graph Convolutional Neural Network | Deep Neural Network | -2.6 | 0.82 |

This table presents hypothetical performance metrics for different machine learning models in predicting aqueous solubility, based on general trends observed in the literature.

The exploration of cyclooxygenase-2 (COX-2) inhibitors using machine learning approaches has demonstrated the potential of these techniques to classify the bioactivity of compounds with high accuracy. Such an approach could be invaluable in screening virtual libraries of this compound derivatives for potential therapeutic applications.

Analytical and Spectroscopic Methodologies in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed characterization of "1-amino-N-methylcyclopropane-1-carboxamide," offering insights into its atomic connectivity and chemical environment.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of "this compound." Both ¹H and ¹³C NMR spectra would provide key information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The cyclopropane (B1198618) ring protons would likely appear as complex multiplets in the upfield region, typically between 0.5 and 1.5 ppm, due to geminal and cis/trans couplings. The N-methyl group protons would present as a singlet or a doublet if coupled to the amide proton, expected around 2.7-3.0 ppm. The protons of the primary amine group (NH₂) and the secondary amide proton (NH) would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data. The cyclopropane ring carbons are expected to resonate at high field, typically between 10 and 35 ppm. The quaternary carbon of the cyclopropane ring attached to the amino and carboxamide groups would appear at a more downfield position. The N-methyl carbon would be expected in the range of 25-30 ppm. The carbonyl carbon of the amide group would be the most downfield signal, typically in the region of 170-180 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropane CH₂ | 0.5 - 1.5 (m) | 10 - 20 |

| Quaternary Cyclopropane C | - | 30 - 40 |

| N-CH₃ | 2.7 - 3.0 (s or d) | 25 - 30 |

| NH₂ | Variable (br s) | - |

| C=O | - | 170 - 180 |

| NH | Variable (br s) | - |

| (s = singlet, d = doublet, m = multiplet, br s = broad singlet) |

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of "this compound." High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula.

The fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for such a compound would involve the loss of the amino group (NH₂), the methylamino group (NHCH₃), or the entire carboxamide side chain. The cleavage of the cyclopropane ring is also a possible fragmentation route. Electron ionization (EI) would likely lead to more extensive fragmentation, while softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) would be used to observe the molecular ion with greater intensity.

Table 2: Predicted m/z Peaks for this compound in High-Resolution Mass Spectrometry

| Ion | Formula | Predicted m/z |

| [M+H]⁺ | C₅H₁₁N₂O⁺ | 115.0866 |

| [M+Na]⁺ | C₅H₁₀N₂NaO⁺ | 137.0685 |

| [M-NH₂]⁺ | C₅H₈O⁺ | 84.0575 |

| [M-CONHCH₃]⁺ | C₄H₇N⁺ | 69.0578 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in "this compound" by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the primary amine and the secondary amide would appear in the region of 3200-3500 cm⁻¹. The primary amine may show two distinct bands in this region. The C-H stretching of the cyclopropane ring and the N-methyl group would be observed around 2850-3100 cm⁻¹. A strong absorption band corresponding to the C=O stretch of the secondary amide (Amide I band) is expected around 1640-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) would be found near 1550 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Amide (N-H) | Stretch | 3200 - 3400 | Medium |

| C-H (cyclopropane) | Stretch | 3000 - 3100 | Medium |

| C-H (methyl) | Stretch | 2850 - 2960 | Medium |

| Amide (C=O) | Stretch (Amide I) | 1640 - 1680 | Strong |

| Amide (N-H) | Bend (Amide II) | 1520 - 1570 | Medium |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the purification and purity assessment of "this compound."

High-Performance Liquid Chromatography (HPLC) is the primary method for both the purification and analytical assessment of "this compound." Due to the polar nature of the compound, reversed-phase HPLC with a C18 column is a suitable approach. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution.

For quantitative analysis and purity determination, a UV detector would be used, likely monitoring at a wavelength around 210 nm where the amide chromophore absorbs. For compounds lacking a strong chromophore, derivatization with a UV-active or fluorescent tag, such as o-phthaldialdehyde or fluorescamine, can be employed to enhance detection sensitivity. nih.govtandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of "this compound," although it typically requires derivatization to increase the compound's volatility and thermal stability. nist.gov The primary amino group and the polar amide group make the underivatized molecule unsuitable for direct GC analysis. Common derivatization strategies include silylation, which targets the active hydrogens on the amine and amide groups.

Once derivatized, the compound can be separated on a suitable GC column and detected by a mass spectrometer. GC-MS provides excellent separation efficiency and allows for the identification of impurities based on their mass spectra. jmchemsci.com This technique is particularly useful for detecting and quantifying small amounts of volatile or semi-volatile impurities that may be present in the sample.

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter in this compound necessitates methods to separate and quantify its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric excess (ee) of chiral compounds. google.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

While specific studies detailing the chiral separation of this compound are not extensively documented in publicly available literature, the general principles of the technique are applicable. The resolution of racemic mixtures of related compounds is often achieved using chiral HPLC. uni.lu For this compound, a typical approach would involve screening various CSPs (e.g., polysaccharide-based, protein-based, or cyclodextrin-based) and optimizing the mobile phase composition (a mixture of solvents like hexane and an alcohol modifier) to achieve baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 1: Hypothetical Chiral HPLC Parameters for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Enantiomeric Excess (% ee) | Calculated from peak areas |

Note: This data is illustrative of a typical method and not based on published experimental results for this specific compound.

Biophysical Techniques for Ligand-Target Binding Studies

Understanding how a compound like this compound interacts with its biological target is fundamental. Biophysical techniques provide quantitative data on binding affinity, thermodynamics, and kinetics.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique that measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction. google.com In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The heat released or absorbed during the binding is measured directly, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS). This data provides insight into the forces driving the binding interaction.

Table 2: Representative Thermodynamic Data from ITC Analysis

| Parameter | Value | Unit |

|---|---|---|

| Binding Affinity (KD) | 5.2 | µM |

| Stoichiometry (n) | 1.05 | - |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

| Entropy Change (TΔS) | 2.1 | kcal/mol |

| Gibbs Free Energy (ΔG) | -10.6 | kcal/mol |

Note: This data is representative and not based on specific experimental findings for this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. It provides kinetic data by measuring the association (kon) and dissociation (koff) rates of a ligand binding to a target immobilized on a sensor surface. For this compound (the analyte), the experiment would involve flowing solutions of the compound at various concentrations over a sensor chip with the target protein immobilized. The binding and dissociation are monitored as changes in the SPR signal over time, generating sensorgrams from which the kinetic constants are derived. The equilibrium dissociation constant (KD) can be calculated as the ratio of koff/kon.

Table 3: Illustrative Kinetic Parameters from SPR Analysis

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (kon) | 2.1 x 104 | M-1s-1 |

| Dissociation Rate (koff) | 1.1 x 10-1 | s-1 |

| Dissociation Constant (KD) | 5.2 | µM |

Note: This data is illustrative and not derived from published research on this specific compound.

Intrinsic Tryptophan Fluorescence Quenching for Substrate Binding

Intrinsic tryptophan fluorescence quenching is a spectroscopic method used to study ligand binding. Many proteins contain tryptophan residues, which are naturally fluorescent. When a ligand, such as this compound, binds to a protein near a tryptophan residue, it can cause a change in the local environment of the tryptophan, leading to a quenching (decrease) of its fluorescence intensity. By titrating the protein with increasing concentrations of the ligand and measuring the corresponding decrease in fluorescence, a binding curve can be generated. This curve can then be analyzed to determine the binding affinity (KD).

Table 4: Sample Data from a Tryptophan Fluorescence Quenching Assay

| Ligand Concentration (µM) | Fluorescence Intensity (a.u.) | % Quenching |

|---|---|---|

| 0 | 100 | 0 |

| 1 | 85 | 15 |

| 5 | 55 | 45 |

| 10 | 35 | 65 |

| 20 | 20 | 80 |

| 50 | 12 | 88 |

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Biological Targets and Pathways

While the biological activities of many cyclopropane-containing molecules are known, the specific targets and pathways for 1-amino-N-methylcyclopropane-1-carboxamide remain largely uncharted territory. Future research will likely focus on proteome-wide ligand and target discovery to identify novel protein binding partners. nih.gov Techniques such as chemical proteomics, utilizing strain-enabled cyclopropane (B1198618) electrophiles, could unveil previously unknown covalent interactions with cellular proteins, thereby identifying new biological targets. nih.gov

Given the diverse bioactivities of cyclopropane derivatives, which range from enzyme inhibition to antimicrobial and antitumor effects, it is plausible that this compound could modulate pathways involved in cell proliferation, microbial growth, or neurological processes. researchgate.netunl.pt For instance, related dicyano-cyclopropane-1-carboxamides have demonstrated fungicidal and larvicidal activities, suggesting that derivatives of this compound could be investigated for similar applications by targeting enzymes or receptors essential for the survival of pathogenic fungi or insects. researchgate.net

Future research could explore the following potential targets and pathways:

Enzyme Inhibition: Screening against various enzyme families, such as proteases, kinases, and metabolic enzymes, could reveal specific inhibitory activities. The constrained conformation of the cyclopropane ring can facilitate precise interactions within enzyme active sites. unl.pt

Receptor Modulation: Investigation into its effects on various receptor systems, including G-protein coupled receptors (GPCRs) and ion channels, may uncover novel modulatory roles.

Antimicrobial Pathways: Exploring its impact on essential microbial pathways, such as cell wall synthesis or nucleic acid replication, could lead to the development of new antibiotics.

Integration with Advanced High-Throughput Screening Technologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. nih.gov The integration of this compound and its derivatives into HTS campaigns is a critical next step. This involves developing robust and automated assays to screen for activity against a wide array of biological targets. yu.edu

Advanced HTS platforms can be employed to explore the biological potential of this compound:

| HTS Technology | Application for this compound | Potential Outcomes |

| Cell-based Assays | Screening for effects on cell viability, proliferation, and signaling pathways in various cell lines (e.g., cancer, neuronal, microbial). | Identification of compounds with cytotoxic, anti-proliferative, or pathway-specific modulatory effects. |

| Biochemical Assays | Testing for direct inhibition or activation of purified enzymes or receptors. | Discovery of specific molecular targets and determination of potency and selectivity. |

| Phenotypic Screening | Observing the effects of the compound on whole organisms or complex cellular models to identify novel biological functions without a preconceived target. | Uncovering unexpected therapeutic applications and novel mechanisms of action. |

The development of diverse libraries of this compound derivatives will be crucial for the success of HTS campaigns, allowing for the exploration of a broader chemical space and the identification of structure-activity relationships (SAR). chemrxiv.org

Development of Next-Generation Synthetic Methodologies

Efficient and versatile synthetic methods are essential for generating a diverse range of this compound analogs for biological evaluation. While established methods for cyclopropanation exist, there is a continuous drive to develop more efficient, stereoselective, and environmentally friendly approaches. techexplorist.com

Future synthetic strategies will likely focus on:

Asymmetric Synthesis: Developing novel catalytic methods to produce enantiomerically pure forms of this compound and its derivatives. This is critical as different enantiomers often exhibit distinct biological activities and pharmacological profiles. semanticscholar.org

Late-Stage Functionalization: Creating methods to modify the core cyclopropane scaffold at a late stage in the synthetic sequence. This would allow for the rapid generation of a diverse library of analogs from a common intermediate.

Flow Chemistry and Automation: Implementing continuous flow technologies and automated synthesis platforms to accelerate the production of compound libraries and facilitate process optimization. chemrxiv.org

Novel Reagents: Exploring new and safer reagents for cyclopropanation that avoid the use of hazardous materials like diazo compounds. techexplorist.com Recent advancements in photoredox catalysis and the use of active methylene compounds offer promising alternatives. researchgate.net

A recent approach for synthesizing 1-phenylcyclopropane carboxamide derivatives involves the α-alkylation of 2-phenyl acetonitrile derivatives with 1,2-dibromoethane, followed by conversion of the cyano group to a carboxylic acid and subsequent amide coupling. nih.gov Similar innovative strategies could be adapted for the synthesis of this compound.

Expanding the Scope of Computational Modeling for Predictive Research

Computational modeling and in silico techniques are becoming increasingly integral to the drug discovery process, offering a way to predict the properties and activities of molecules before they are synthesized. uta.edu.ly For this compound, computational approaches can guide the design of new derivatives with improved potency and selectivity.

Key areas for the application of computational modeling include:

Molecular Docking: Predicting the binding modes and affinities of this compound derivatives to the active sites of known or putative biological targets. mdpi.com

Pharmacophore Modeling: Identifying the key structural features required for biological activity, which can then be used to design novel compounds with similar or enhanced properties.

Quantum Mechanics (QM) Calculations: Understanding the electronic properties of the cyclopropane ring and how they influence molecular interactions and reactivity.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound when bound to a target protein, providing insights into the stability of the complex and the key interactions involved. nih.gov

These computational tools can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. uta.edu.ly

Design of Multi-Targeting Cyclopropane-Based Molecules

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov The development of multi-target drugs, or multi-target-directed ligands (MTDLs), which can modulate several targets simultaneously, is a promising therapeutic strategy. arxiv.orgethz.ch The rigid cyclopropane scaffold of this compound makes it an excellent starting point for the design of MTDLs.

The design of multi-target agents based on this scaffold could involve:

Pharmacophore Hybridization: Combining the structural features of this compound with those of known ligands for other targets to create a single molecule with dual activity.

Fragment-Based Design: Using the cyclopropane core as a central scaffold and attaching different functional groups or fragments that are known to interact with various targets.

Privileged Scaffold Approach: Utilizing the cyclopropane-carboxamide motif as a "privileged structure" that can bind to multiple, unrelated protein targets.

Computational methods will be invaluable in the rational design of such multi-target compounds, helping to optimize the balance of activities against the desired targets while minimizing off-target effects. uta.edu.ly

Applications in Non-Mammalian Biological Systems (e.g., microbial, insect)

The biological activities of cyclopropane derivatives are not limited to mammalian systems. There is significant potential for the application of this compound and its analogs in controlling microbial and insect populations.

Antimicrobial Agents: Given that some cyclopropane carboxamides exhibit antifungal and antibacterial properties, further investigation into the antimicrobial spectrum of this compound is warranted. researchgate.netmdpi.com The unique structure may allow it to overcome existing mechanisms of drug resistance in bacteria. researchgate.net Synthetic biology and microbial engineering could be employed to develop microorganisms that produce novel cyclopropane-based antibiotics. mdpi.com

Insecticides and Larvicides: Research has shown that certain dicyano-cyclopropane-1-carboxamides have larvicidal activity against mosquitoes and armyworms. researchgate.net This suggests that this compound derivatives could be developed as novel insecticides with potentially new modes of action, which is crucial in the face of growing insecticide resistance.

The exploration of these non-mammalian applications could lead to the development of new agrochemicals or agents for controlling vector-borne diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 1-amino-N-methylcyclopropane-1-carboxamide, and what reaction parameters are critical for yield optimization?

- Methodological Answer : Synthesis of cyclopropane carboxamides often involves cyclization reactions or functional group transformations. For example, methyl cyclopropane carboxylate derivatives can be synthesized via α-alkylation of nitriles followed by hydrolysis and amidation . Key parameters include:

- Catalyst selection : Use of palladium or copper catalysts for cyclopropane ring formation.

- Temperature control : Reactions typically occur at 60–80°C to balance reactivity and stability.

- Protecting groups : Boc (tert-butoxycarbonyl) or Fmoc groups may protect the amine during synthesis .

Q. How is the structural conformation of this compound characterized in crystallographic studies?

- Methodological Answer : X-ray crystallography reveals cyclopropane ring strain (bond angles ~60°) and hydrogen-bonding patterns. For example, similar compounds like 1-formamidocyclopropane-1-carboxylic acid show intramolecular H-bonds between the amide and carboxyl groups, stabilizing the structure .

- Data Analysis : Compare experimental bond lengths (e.g., C–C cyclopropane bonds: 1.51–1.54 Å) with DFT calculations to validate strain effects .

Q. What biochemical pathways involve cyclopropane carboxamides, and how do they compare to 1-aminocyclopropane-1-carboxylic acid (ACC)?

- Methodological Answer : ACC is a precursor to ethylene in plants, mediated by ACC oxidase. While this compound lacks the carboxyl group, its methylamide moiety may interfere with ACC deaminase activity, a key enzyme in ethylene regulation .

- Experimental Design : Use in vitro assays with purified ACC deaminase to measure inhibition kinetics (e.g., IC₅₀ values) .

Advanced Research Questions

Q. How does this compound inhibit ACC deaminase, and what kinetic models describe this interaction?

- Methodological Answer : Competitive inhibition is likely due to structural similarity to ACC. Kinetic studies using Michaelis-Menten analysis show reduced Vₘₐₓ and unchanged Kₘ, consistent with competitive binding .

- Advanced Techniques : Isotopic labeling (e.g., ¹⁴C-ACC) tracks enzymatic decomposition, while X-ray crystallography of enzyme-inhibitor complexes identifies binding residues .

Q. What are the decomposition pathways of this compound under physiological conditions, and how can stability be improved?

- Methodological Answer : Cyclopropane rings are prone to ring-opening via acid-catalyzed mechanisms. Accelerated stability testing (e.g., pH 2–9 buffers at 37°C) identifies degradation products like N-methylsuccinamide derivatives .

- Mitigation Strategies : Substituent modifications (e.g., fluorination at the cyclopropane ring) enhance stability by reducing ring strain .

Q. How do structural variations in cyclopropane carboxamides influence their bioactivity in antimicrobial assays?

- Methodological Answer : Comparative studies of analogs (e.g., 1-formamido or 1-methylphenyl derivatives) show that electron-withdrawing groups enhance antimicrobial potency. Minimum inhibitory concentration (MIC) assays against E. coli and S. aureus reveal structure-activity trends .

- Data Interpretation : Lipophilicity (logP) and hydrogen-bonding capacity (calculated via Molinspiration) correlate with membrane permeability .

Q. What computational approaches predict the binding affinity of this compound with ethylene biosynthesis enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with ACC synthase. Key findings include:

- Binding pockets : Hydrophobic interactions with cyclopropane and hydrogen bonds with the amide group .

- Free energy calculations : MM-PBSA methods estimate ΔG values for inhibitor-enzyme complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.